![molecular formula C25H53NO3 B14292732 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine CAS No. 126890-72-0](/img/structure/B14292732.png)
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is a chemical compound known for its unique structure and properties It is an organic compound that contains an amine group attached to a complex alkyl chain with multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-heptylundecanol with ethylene oxide to form the corresponding ethoxylated alcohol. This intermediate is then further reacted with 3-chloropropylamine under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane properties and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(6-chlorohexyloxy)ethoxy)ethanamine: This compound has a similar structure but contains a chloro group, which imparts different reactivity and properties.
1-Propanamine, 3-[2-[2-[(2-heptylundecyl)oxy]ethoxy]ethoxy]: This compound is structurally similar but may have different applications and reactivity.
Uniqueness
3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine is unique due to its specific combination of functional groups and alkyl chain length. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
126890-72-0 |
|---|---|
Fórmula molecular |
C25H53NO3 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
3-[2-[2-(2-heptylundecoxy)ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C25H53NO3/c1-3-5-7-9-10-12-14-17-25(16-13-11-8-6-4-2)24-29-23-22-28-21-20-27-19-15-18-26/h25H,3-24,26H2,1-2H3 |
Clave InChI |
JEIQHFDFIILMCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCC)COCCOCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


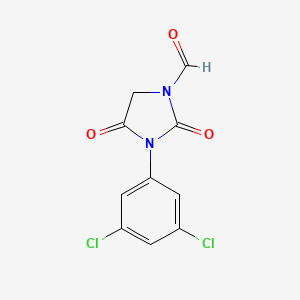
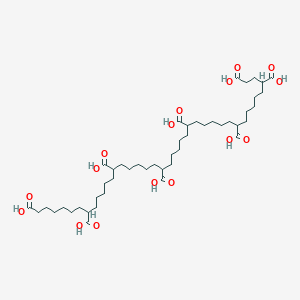

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
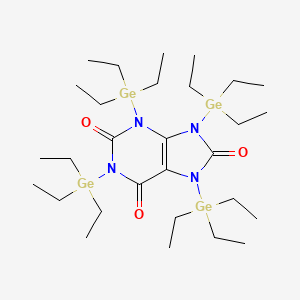
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
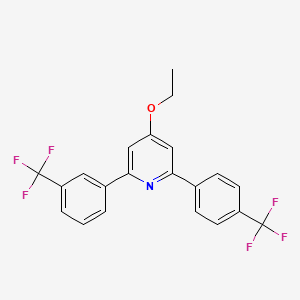

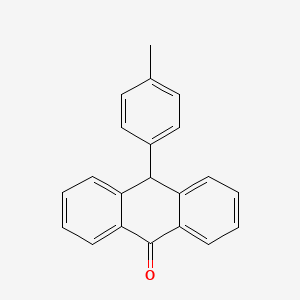
![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)

![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)

